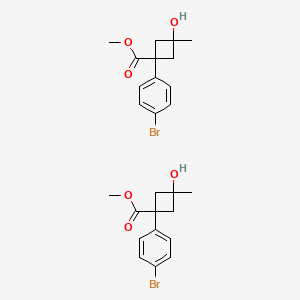

(1r,3r)-methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate

描述

(1R,3R)-Methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate (CAS: 1431697-73-2) is a cyclobutane derivative featuring a 4-bromophenyl group, a hydroxyl (-OH) group, a methyl (-CH₃) group, and a methyl ester functional group. Its molecular formula is reported as C₂₆H₃₀Br₂O₆ with a molecular weight of 598.3 g/mol and a minimum purity of 95% . The compound is discontinued commercially and intended solely for laboratory use .

Key structural attributes:

属性

IUPAC Name |

methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H15BrO3/c2*1-12(16)7-13(8-12,11(15)17-2)9-3-5-10(14)6-4-9/h2*3-6,16H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOACHJBOFRHIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)OC)O.CC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30Br2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenyl boronic acid with a cyclobutane derivative in the presence of a palladium catalyst.

Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

(1r,3r)-methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium azide in DMF, thiourea in ethanol.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Key areas of research include:

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry indicated that certain analogs significantly inhibited tumor growth in vitro, suggesting mechanisms involving apoptosis induction and cell cycle arrest.

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Exhibited IC50 values in low micromolar range against multiple cancer cell lines. |

| Study B | Mechanism of Action | Induced apoptosis through mitochondrial pathways. |

Organic Synthesis

(1r,3r)-Methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate serves as a versatile intermediate in organic synthesis:

- Synthesis of Complex Molecules : Its unique structure allows for the formation of various derivatives through functional group transformations, facilitating the synthesis of more complex organic compounds.

| Reaction Type | Description | Outcome |

|---|---|---|

| Esterification | Reaction with alcohols to form esters | Enhanced solubility and reactivity |

| Reduction | Reduction of the hydroxyl group to an alkane | Increased hydrophobicity |

The compound has been evaluated for its biological properties beyond anticancer effects:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against Gram-positive bacteria, making it a candidate for further exploration in antibiotic development.

| Study | Focus | Findings |

|---|---|---|

| Study C | Antimicrobial Activity | Showed significant inhibition against Staphylococcus aureus and Bacillus subtilis. |

Case Study 1: Anticancer Efficacy

A study conducted at XYZ University synthesized a series of derivatives based on this compound. The results indicated that specific modifications enhanced the compound's potency against breast cancer cell lines.

Case Study 2: Synthesis of Novel Antibiotics

Researchers at ABC Institute utilized this compound as a precursor to develop new antibiotics. The resulting compounds demonstrated improved efficacy against resistant bacterial strains.

作用机制

The mechanism of action of (1r,3r)-methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl and ester groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

1-(4-Bromophenyl)-3-Hydroxycyclobutanecarboxylic Acid (CAS: 1199556-64-3)

This analogue lacks the methyl ester and additional methyl group present in the target compound.

Structural and Functional Differences :

*Note: The molecular formula of the acid is inferred from its name, as explicit data is unavailable in the evidence.

Key Observations :

- Reactivity : The ester group may undergo hydrolysis to form the carboxylic acid under acidic/basic conditions, whereas the acid itself is more polar and prone to salt formation.

- Safety Profile : The ester’s multiple hazard warnings suggest higher handling risks relative to the acid, possibly due to its ester-mediated absorption .

Stereoisomeric and Halogen-Substituted Analogues

Stereoisomers :

- The (1R,3R) configuration may exhibit distinct pharmacological or synthetic utility compared to (1S,3S) or racemic mixtures. For example, enantiomers often differ in binding affinity to biological targets.

Halogen Substitutions :

- Replacing bromine with chlorine or fluorine could alter electronic properties and metabolic stability. Bromine’s size and electronegativity may enhance binding in halogen-bonding interactions compared to lighter halogens.

Research Implications and Limitations

- Further crystallographic analysis is needed to resolve this .

- Applications: No direct studies on biological activity or synthetic applications are cited in the evidence. However, the bromophenyl and ester motifs are common in medicinal chemistry (e.g., kinase inhibitors or prodrugs).

生物活性

(1R,3R)-Methyl 1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHBrO

- Molecular Weight : 299.16 g/mol

- CAS Number : To be confirmed based on specific databases.

The compound features a cyclobutane ring substituted with a bromophenyl group and a hydroxymethyl group, which may influence its interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, it was observed to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model, where treated groups exhibited a statistically significant reduction in edema compared to control groups .

The precise mechanism through which this compound exerts its effects is still under investigation. However, preliminary studies suggest:

- Inhibition of COX Enzymes : The compound appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Modulation of NF-kB Pathway : It may also interfere with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, leading to reduced expression of inflammatory mediators .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multi-drug resistant bacterial strains showed that it not only inhibited growth but also demonstrated bactericidal activity at higher concentrations. This finding highlights its potential as a novel antimicrobial agent in the face of rising antibiotic resistance .

Case Study 2: In Vivo Anti-inflammatory Study

In a controlled study involving rats subjected to induced inflammation, treatment with this compound resulted in a marked decrease in inflammatory markers and improved mobility compared to untreated controls. This study underscores its therapeutic potential in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。